(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pentanoic acid chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the introduction of the Boc protecting group to an amino acid precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products
Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid, with the Boc group removed.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural mimicry of natural substrates.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with fluorinated compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms and Boc group
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-5,5-difluoropentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-pentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is unique due to the combination of the Boc protecting group and the fluorine atoms. This combination imparts both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research .
Properties
CAS No. |
2349584-62-7 |
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Molecular Formula |
C10H17F2NO4 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1 |
InChI Key |
FONPOKVADVHMTQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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